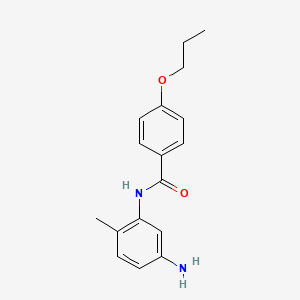

N-(5-Amino-2-methylphenyl)-4-propoxybenzamide

Description

Properties

IUPAC Name |

N-(5-amino-2-methylphenyl)-4-propoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O2/c1-3-10-21-15-8-5-13(6-9-15)17(20)19-16-11-14(18)7-4-12(16)2/h4-9,11H,3,10,18H2,1-2H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIUQUMZQIYFIHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC=C(C=C1)C(=O)NC2=C(C=CC(=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Acyl Chloride Route

One of the most common and effective methods is the reaction of the amine with the corresponding acyl chloride, which can be prepared by treating 4-propoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.

Step 1: Synthesis of 4-propoxybenzoyl chloride

4-propoxybenzoic acid is dissolved in anhydrous dichloromethane (DCM) or another inert solvent. Thionyl chloride (2 equivalents) is added dropwise at room temperature, and the mixture is stirred overnight (~14 hours). The solvent and excess thionyl chloride are removed under reduced pressure, yielding the acyl chloride intermediate.Step 2: Amide coupling

The amine (5-amino-2-methylaniline) is dissolved in DCM with a base such as triethylamine (TEA) at 0 °C. The acyl chloride solution is added dropwise, and the reaction is allowed to warm to room temperature and stirred overnight. The mixture is then quenched with aqueous sodium bicarbonate, extracted, dried, and purified by column chromatography to afford the benzamide product.

This method provides good yields and purity and is widely documented for benzamide derivatives preparation.

Coupling Reagent-Mediated Amide Bond Formation

Alternatively, the amide bond can be formed using coupling reagents such as BOP (Benzotriazol-1-yloxytris(dimethylamino)phosphonium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), or similar agents.

- The 4-propoxybenzoic acid and 5-amino-2-methylaniline are dissolved in a polar aprotic solvent like DMF.

- A coupling reagent (e.g., BOP or TBTU) and a base (e.g., triethylamine or N-ethyl-N-isopropylpropan-2-amine) are added.

- The reaction mixture is stirred at room temperature for 12–48 hours.

- After completion, the mixture is poured into water, and the product is extracted with ethyl acetate.

- The organic layer is washed, dried, and purified by column chromatography.

This method avoids the direct use of corrosive acyl chlorides and is suitable for sensitive substrates.

Nucleophilic Substitution and Reduction Routes (Less Common)

Some related benzamide derivatives have been synthesized starting from nitro-substituted intermediates followed by reduction to the amino group and subsequent acylation. For example:

- Alkylation of 4-hydroxy-3-nitrobenzoic acid with alkyl bromides to introduce propoxy groups.

- Reduction of nitro groups to amines via catalytic hydrogenation.

- Acylation of the resulting amines with benzoyl chlorides.

While this approach is more complex, it allows for structural diversification and has been reported in the synthesis of related compounds.

Comparative Data Table for Preparation Methods

| Method | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Acyl Chloride Coupling | 4-propoxybenzoyl chloride, TEA | DCM, 0 °C to rt, overnight | High yield, straightforward | Requires preparation of acyl chloride, moisture sensitive |

| Coupling Reagent-Mediated | 4-propoxybenzoic acid, BOP/TBTU, TEA | DMF, rt, 12–48 h | Mild conditions, no acyl chloride needed | Longer reaction time, cost of reagents |

| Nitro Reduction + Acylation | Nitro precursors, H2/Pd, benzoyl chloride | Hydrogenation, then acylation | Allows for intermediate modifications | Multi-step, longer synthesis time |

Detailed Research Findings

Acyl chloride preparation and amide coupling is a well-established route for benzamide derivatives, offering reliable yields and product purity. The use of thionyl chloride in DCM at room temperature overnight is standard, followed by reaction with the amine in the presence of triethylamine to neutralize HCl formed.

Coupling reagent methods such as with BOP or TBTU in DMF provide an alternative that avoids the corrosive acyl chloride intermediate. These methods are effective at room temperature and have been used successfully for similar 2-aminobenzamide derivatives bearing various substituents, including alkoxy groups.

The nucleophilic substitution of hydroxybenzoic acid derivatives with alkyl bromides to introduce the propoxy group, followed by reduction and acylation, is a synthetic strategy reported for related compounds. It allows for structural variation but is more complex and time-consuming.

Purification is typically achieved by silica gel column chromatography using mixtures of n-hexane and ethyl acetate or heptane and ethyl acetate as eluents.

Chemical Reactions Analysis

Types of Reactions

N-(5-Amino-2-methylphenyl)-4-propoxybenzamide undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.

Major Products Formed

Oxidation: Nitro derivatives of the original compound.

Reduction: Amines with reduced functional groups.

Substitution: Compounds with different functional groups replacing the propoxy group.

Scientific Research Applications

Medicinal Chemistry

N-(5-Amino-2-methylphenyl)-4-propoxybenzamide has been studied for its role as a pharmacophore in drug design. The compound's structural characteristics allow it to engage in specific interactions with biological targets, making it a candidate for further investigation in drug development.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like this compound. The presence of the amino group and propoxy substituent may enhance its binding affinity to target receptors, potentially leading to improved pharmacological profiles.

Pharmacological Applications

Research indicates that compounds similar to this compound can serve as positive allosteric modulators (PAMs) of metabotropic glutamate receptors (mGluRs). These receptors are implicated in various central nervous system disorders, including schizophrenia and anxiety disorders.

Positive Allosteric Modulation

Positive allosteric modulation of mGluR5 has been linked to potential therapeutic effects in treating cognitive deficits associated with drug abuse and neuropsychiatric disorders. This compound may enhance NMDA receptor function indirectly, which is critical for synaptic plasticity and cognitive processes such as learning and memory .

Cancer Research

The compound's potential applications extend to oncology, where it may be evaluated for its anticancer properties. Compounds with similar structures have shown promise in inhibiting tumor growth and metastasis.

Case Studies and Research Findings

Several studies have highlighted the therapeutic potential of compounds related to this compound:

- Cognitive Enhancement : Preclinical studies indicate that PAMs can improve cognitive performance in animal models, suggesting that this compound might offer similar benefits .

- Anticancer Activity : Investigations into structurally similar compounds have shown effectiveness against various cancers, indicating a need for further research on this compound's efficacy against specific cancer types .

Data Table: Summary of Applications

| Application Area | Potential Benefits | Research Status |

|---|---|---|

| Medicinal Chemistry | Drug design and optimization | Ongoing |

| Pharmacology | Positive allosteric modulation of mGluR5 | Preclinical studies |

| Cancer Research | Inhibition of tumor growth | Needs further research |

| Cognitive Enhancement | Improvement in learning and memory | Promising preclinical findings |

Mechanism of Action

The mechanism of action of N-(5-Amino-2-methylphenyl)-4-propoxybenzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to alterations in cellular processes. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling and proliferation . This inhibition can result in the suppression of cancer cell growth and other therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares N-(5-Amino-2-methylphenyl)-4-propoxybenzamide with key analogs, emphasizing structural variations, molecular properties, and biological activities:

Note: Molecular formula and weight for the target compound are inferred based on structural similarity to listed analogs.

Key Observations:

- Substituent Impact on Activity: Electron-withdrawing groups (e.g., Cl in VU0001850) correlate with higher potency in mGluR5 modulation (EC50 = 33 nM) . The target’s electron-donating amino group may reduce receptor affinity. Heterocyclic substituents (e.g., pyridin-2-yl in Compound 23) confer selectivity for neuronal nicotinic receptors .

- Molecular Weight and Pharmacokinetics :

Research Findings and Discussion

Receptor Selectivity and Modulation

- Negative Allosteric Modulation (): Compound 23’s pyridin-2-yl substituent enables potent inhibition of neuronal nicotinic receptors, suggesting that the target’s 5-amino-2-methylphenyl group may similarly influence receptor binding but with divergent effects due to steric and electronic differences .

- Positive Allosteric Modulation () : Propoxybenzamides with halogenated aryl groups (e.g., VU0001850) exhibit sub-micromolar EC50 values for mGluR5. The target’s lack of halogens may limit efficacy at this receptor .

Structural Similarity to Imatinib Intermediates ()

The target shares a backbone with N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine, an intermediate in Imatinib synthesis.

Biological Activity

N-(5-Amino-2-methylphenyl)-4-propoxybenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Synthesis

This compound is characterized by its amine and propoxy functional groups attached to a benzamide structure. The compound can be synthesized through various chemical methods, typically involving the reaction of 5-amino-2-methylphenylamine with 4-propoxybenzoic acid. Common synthetic routes include:

- Amination : Introduction of the amino group to the aromatic ring.

- Esterification : Formation of the propoxybenzamide moiety from the carboxylic acid.

- Coupling Agents : Use of agents like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate amide bond formation under controlled conditions.

Antimicrobial Properties

This compound has been studied for its antimicrobial activity against various pathogens. Research indicates that compounds with similar structures exhibit significant inhibitory effects on bacteria and fungi, suggesting that this compound may also possess such properties. In vitro assays have shown effectiveness against clinically relevant strains, making it a candidate for further development as an antimicrobial agent .

Antioxidant Activity

The compound has demonstrated antioxidant properties , which are crucial for mitigating oxidative stress in biological systems. Studies have indicated that it may interact with biochemical pathways related to oxidative stress, potentially providing protective effects against cellular damage . This activity is particularly relevant in the context of diseases where oxidative stress plays a key role, such as neurodegenerative disorders.

The biological effects of this compound are believed to arise from its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, contributing to its anti-inflammatory properties.

- Receptor Modulation : Similar compounds have been shown to modulate receptor activity, particularly those involved in neurotransmission and inflammation .

In Vitro Studies

In vitro studies have provided insights into the compound's mechanisms. For instance, assays conducted on cell lines demonstrated that this compound can induce apoptosis in cancer cells, suggesting potential applications in oncology .

In Vivo Evaluations

Animal models have further elucidated the compound's pharmacological profile. Behavioral studies indicated that administration of the compound resulted in reduced anxiety-like behaviors in rodents, highlighting its potential as a therapeutic agent for mood disorders associated with neuroinflammation .

Data Summary

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing N-(5-Amino-2-methylphenyl)-4-propoxybenzamide, and how can reaction conditions be optimized?

- Methodology : The compound can be synthesized via Buchwald-Hartwig amination, leveraging palladium catalysts (e.g., Pd₂(dba)₃) and ligands like 2,2′-bis(diphenylphosphino)-1,1′-binaphthyl. Key parameters include:

- Temperature : Reactions are typically conducted at 80–100°C in toluene or dioxane.

- Base : Sodium tert-butoxide (NaO-t-Bu) is preferred for deprotonation.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol.

- Validation : Monitor reaction progress via TLC and confirm yield via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How should researchers validate the structural integrity of this compound?

- Analytical Techniques :

- NMR Spectroscopy : Compare experimental and NMR spectra to computational predictions (e.g., density functional theory). Key peaks: aromatic protons (δ 6.5–8.0 ppm), propoxy chain (δ 1.0–4.0 ppm), and amine protons (δ ~5.2 ppm, broad).

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular ion ([M+H]) and fragmentation patterns.

- Elemental Analysis : Verify C, H, N content within ±0.3% of theoretical values .

Q. What are the critical safety considerations for handling this compound?

- Hazards : Potential irritant (H315, H319) and respiratory sensitizer (H335).

- Mitigation :

- Use PPE (gloves, goggles, lab coat).

- Work in a fume hood to avoid inhalation.

- Store under inert atmosphere (argon/nitrogen) at room temperature, protected from light .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Case Study : Conflicting reports on enzyme inhibition (e.g., bacterial acps-pptase vs. human neuronal receptors).

- Experimental Design : Perform comparative assays under standardized conditions (pH, temperature, buffer composition).

- Data Analysis : Use statistical tools (e.g., ANOVA with Tukey post hoc test) to account for batch-to-batch variability.

- Mechanistic Profiling : Employ surface plasmon resonance (SPR) to measure binding kinetics and selectivity .

Q. What strategies are effective for improving the metabolic stability of this compound in pharmacological studies?

- Structural Modifications :

- Introduce electron-withdrawing groups (e.g., trifluoromethyl) to reduce oxidative metabolism.

- Replace the propoxy chain with a cyclopropane moiety to enhance rigidity.

Q. How can crystallographic data be leveraged to understand the compound’s interaction with biological targets?

- Crystallization : Co-crystallize the compound with target proteins (e.g., bacterial enzymes) using vapor diffusion.

- Refinement : Use SHELX suite for structure solution and refinement. Validate hydrogen bonding and π-π stacking interactions via PyMOL .

Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?

- Tools :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.